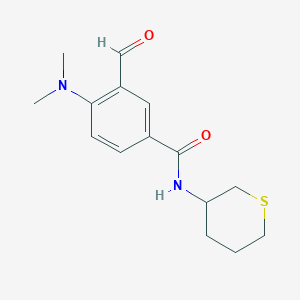

![molecular formula C7H5N3O3 B2415497 4-Oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid CAS No. 2490418-50-1](/img/structure/B2415497.png)

4-Oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid” is a derivative of a biheteroaromatic system known as pyrazolo[1,5-a]pyrazin-4(5H)-ones . These compounds are important substrates for various synthetic transformations aimed at creating biologically active compounds . They have been extensively studied in the biomedical field, leading to the discovery of various receptor antagonists, modulators, and inhibitors .

Synthesis Analysis

The synthesis of “4-Oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid” involves a sequential structural modification of the pyrazolopyrazinone fragment . The key step is the selective iodination of position 7 in pyrazolo[1,5-a]pyrazinones . Their carbonylation, catalyzed with Pd(dppf)Cl2 under pressure in MeOH solution, yields methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates, which are transformed into the corresponding carboxylic acids by alkaline hydrolysis .Molecular Structure Analysis

The molecular structure of “4-Oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid” is represented by the InChI code1S/C7H7N3O3/c11-6-4-1-2-9-10(4)5(3-8-6)7(12)13/h1-2,5H,3H2,(H,8,11)(H,12,13) . This compound has a molecular weight of 181.15 . It has a storage temperature of room temperature . The IR spectrum shows peaks at 1676, 1690 (C=O), and 3331 (NH) .

Scientific Research Applications

- Vasopressin Receptor Antagonists : Certain derivatives of this compound have been investigated as vasopressin receptor antagonists, which play a crucial role in regulating blood pressure and fluid balance .

- Fibrinogen Receptor Antagonists : Researchers have explored these compounds as inhibitors of fibrinogen receptors, which are relevant in thrombosis and platelet aggregation .

- Glutamate Receptor Modulators : Some derivatives act as positive allosteric modulators for glutamate receptors GluN2A and mGluR5, potentially impacting neurological disorders .

- Antitubercular Agents : Inhibitors of mycobacterium tuberculosis H37RV have been identified among these compounds .

- Anticancer Activity : Derivatives have shown inhibitory effects on lung cancer tumors (A549 and H322b) .

- HIV-1 Integrase Inhibitors : Certain pyrazolo[1,5-a]pyrazin-4(5H)-ones exhibit inhibitory activity against HIV-1 integrase .

- Neurodegenerative and Cardiovascular Diseases : Recent studies propose their use in treating lysosomal, neurodegenerative, and cardiovascular diseases .

Metabolism and Antiviral Properties

- Due to structural similarities to nucleic bases, these compounds may act as metabolites. Consequently, they could be useful as antiviral agents .

Biological Activity and Cytotoxicity

- Pyrazolo[5,1-c][1,2,4]triazines, structurally related to 4-oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid, have demonstrated remarkable cytotoxic activity against colon, breast, and lung carcinoma cells .

Combinatorial and Medicinal Chemistry

Safety and Hazards

Future Directions

The future directions for “4-Oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid” involve developing a convenient method to obtain previously unexplored pyrazolo[1,5-a]pyrazin-4(5H)-ones with synthetically potent methoxycarbonyl and carboxyl groups at position 7 . This approach is believed to be the most efficient for designing new synthetic platforms with potential significance in combinatorial and medicinal chemistry .

Mechanism of Action

Target of Action

Similar compounds have been studied extensively in the biomedical field, leading to the discovery of various receptor antagonists, modulators, and inhibitors .

Biochemical Pathways

Related compounds have shown activity in various pathways, including those involved in antibacterial, antifungal, and antiviral activities, as well as kinase inhibition .

Result of Action

Related compounds have been proposed for the treatment of lysosomal and neurodegenerative diseases, as well as cardiovascular diseases .

properties

IUPAC Name |

4-oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O3/c11-6-4-1-2-9-10(4)5(3-8-6)7(12)13/h1-3H,(H,8,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRPJDDABSDTUGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=O)NC=C(N2N=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2490418-50-1 |

Source

|

| Record name | 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-Trifluoro-1-{1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-5-yl}ethan-1-one](/img/structure/B2415416.png)

![N-(2,3-dimethoxybenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![N-(3-chlorophenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2415430.png)

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B2415433.png)

![(E)-3-(furan-2-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)prop-2-en-1-one](/img/structure/B2415437.png)